molecular formula C18H23N3O2S B2372700 1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide CAS No. 2097894-47-6

1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide

Cat. No. B2372700
CAS RN: 2097894-47-6
M. Wt: 345.46
InChI Key: KAOGJHUZSMBTJV-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-{[1-(pyridin-2-yl)pyrrolidin-2-yl]methyl}methanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as a sulfonamide compound and is known for its potential therapeutic applications.

Scientific Research Applications

Molecular Interactions and Mechanisms

  • Proton Brake Mechanism : A study investigated the selective protonation of the pyridine nitrogen atom in a related compound, leading to a significant deceleration of rotation rates around bond connections. This illustrates a relayed brake mechanism that could have implications for molecular machinery or switches (Furukawa et al., 2020).

Synthesis and Chemical Reactions

  • Metal Coordination : N-[2-(Pyridin-2-yl)ethyl]-derivatives have been studied for their potential as ligands for metal coordination, revealing insights into their molecular and supramolecular structures (Jacobs et al., 2013).
  • Cyclisation Reactions : Research on the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions has been conducted, showcasing methods for achieving high yields and excellent stereoselectivities (Craig et al., 2000).

Structural and Computational Studies

  • Crystal Structure Analysis : The crystal structures of N-(2-cyanophenyl)disulfonamides derived from halogenoanthranilamide derivatives were characterized, demonstrating the impact of substituents on molecular geometry and interactions (Mphahlele et al., 2021).

Catalysis and Synthesis

  • Ionic Liquid and Catalytic Activity : A study on the synthesis of nicotinium methane sulfonate from nicotine and methane sulfonic acid highlighted its use as a bio-renewable, protic ionic liquid with dual acid and base functional groups for catalyzing the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018).

properties

IUPAC Name

1-(3-methylphenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-15-6-4-7-16(12-15)14-24(22,23)20-13-17-8-5-11-21(17)18-9-2-3-10-19-18/h2-4,6-7,9-10,12,17,20H,5,8,11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOGJHUZSMBTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCCN2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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